3-Phenoxythiophene-2-carbaldehyde oxime
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Overview
Description
3-Phenoxythiophene-2-carbaldehyde oxime is a chemical compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 g/mol . It is known for its unique structure, which includes a thiophene ring substituted with a phenoxy group and an oxime functional group. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
The synthesis of 3-Phenoxythiophene-2-carbaldehyde oxime typically involves the reaction of 3-phenoxythiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
3-Phenoxythiophene-2-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the oxime group can yield the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include nitroso derivatives, amines, and substituted thiophenes.
Scientific Research Applications
3-Phenoxythiophene-2-carbaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition mechanisms due to its oxime functional group.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 3-Phenoxythiophene-2-carbaldehyde oxime exerts its effects is primarily through its oxime group, which can interact with various molecular targets. In biological systems, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the regeneration of the active enzyme.
Comparison with Similar Compounds
Similar compounds to 3-Phenoxythiophene-2-carbaldehyde oxime include other thiophene derivatives and oxime-containing molecules. Some examples are:
2-Thiophenecarboxaldehyde oxime: Lacks the phenoxy group, making it less versatile in certain chemical reactions.
3-Phenoxythiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an oxime, leading to different reactivity and applications.
Phenylthiophene oxime: Similar structure but with variations in the substitution pattern on the thiophene ring.
The uniqueness of this compound lies in its combination of the phenoxy and oxime groups, which confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[(3-phenoxythiophen-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-12-8-11-10(6-7-15-11)14-9-4-2-1-3-5-9/h1-8,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHMQLOQEDQAAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(SC=C2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381347 |
Source
|
Record name | N-[(3-phenoxythiophen-2-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-75-5 |
Source
|
Record name | N-[(3-phenoxythiophen-2-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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